6-(5-Bromo-2-methoxyphenyl)picolinaldehyde
Description
6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the methoxyphenyl ring and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3 |
InChI Key |
MQCQSXYJHXDNQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the following steps:
Formylation: The aldehyde group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOCH3, KSR, DMF
Major Products Formed
Oxidation: 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID
Reduction: 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-METHANOL
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-BROMOPYRIDINE-2-CARBOXALDEHYDE: Similar structure but lacks the methoxy group on the phenyl ring.
5-BROMO-2-METHOXYPYRIDINE: Similar structure but lacks the aldehyde group on the pyridine ring.
Uniqueness
6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, as well as the aldehyde group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
